molecular formula C9H12ClN B13561527 (2S)-1-(3-Chlorophenyl)propan-2-amine

(2S)-1-(3-Chlorophenyl)propan-2-amine

Cat. No.: B13561527
M. Wt: 169.65 g/mol
InChI Key: ORWQJKNRYUIFJU-ZETCQYMHSA-N
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Description

(2S)-1-(3-Chlorophenyl)propan-2-amine is a chiral amine compound characterized by the presence of a chlorophenyl group attached to a propan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(3-Chlorophenyl)propan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzaldehyde and a suitable amine source.

    Condensation Reaction: The 3-chlorobenzaldehyde undergoes a condensation reaction with the amine source in the presence of a catalyst, such as sodium cyanoborohydride, to form an intermediate imine.

    Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent like lithium aluminum hydride or sodium borohydride.

    Purification: The final product is purified through recrystallization or chromatography techniques to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(3-Chlorophenyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as hydroxide ions or amines replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2S)-1-(3-Chlorophenyl)propan-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (2S)-1-(3-Chlorophenyl)propan-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects.

    Pathways Involved: The binding of the compound to its targets can modulate signaling pathways, affecting cellular processes such as neurotransmission, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-(3-Bromophenyl)propan-2-amine: Similar structure with a bromine atom instead of chlorine.

    (2S)-1-(3-Fluorophenyl)propan-2-amine: Similar structure with a fluorine atom instead of chlorine.

    (2S)-1-(3-Methylphenyl)propan-2-amine: Similar structure with a methyl group instead of chlorine.

Uniqueness

(2S)-1-(3-Chlorophenyl)propan-2-amine is unique due to the presence of the chlorine atom, which can influence its reactivity, binding affinity, and overall chemical properties. This uniqueness makes it a valuable compound for specific applications where the chlorine substituent plays a crucial role.

Properties

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

(2S)-1-(3-chlorophenyl)propan-2-amine

InChI

InChI=1S/C9H12ClN/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6-7H,5,11H2,1H3/t7-/m0/s1

InChI Key

ORWQJKNRYUIFJU-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CC1=CC(=CC=C1)Cl)N

Canonical SMILES

CC(CC1=CC(=CC=C1)Cl)N

Origin of Product

United States

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